N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

936940-09-9 |

|---|---|

Molecular Formula |

C7H13N3 |

Molecular Weight |

139.20 g/mol |

IUPAC Name |

N-methyl-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3/c1-6(2)10-5-7(8-3)4-9-10/h4-6,8H,1-3H3 |

InChI Key |

DEBSGISFDAOGSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of significant interest in the field of drug discovery and development. The pyrazole nucleus is a well-established privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] This document delves into the fundamental physicochemical properties, a proposed synthetic pathway, and detailed spectroscopic characterization of the title compound. Furthermore, it explores the potential biological activities and therapeutic applications of this molecule, drawing parallels with other functionally similar pyrazole derivatives. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and utilize this promising molecular entity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological and pharmacokinetic profiles.[5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[4][6][7] Several blockbuster drugs, such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a number of kinase inhibitors for cancer therapy, feature the pyrazole core, underscoring its therapeutic relevance.[1][2]

This compound incorporates key structural motifs that are often explored in drug design. The N-isopropyl group can influence lipophilicity and metabolic stability, while the N-methyl-4-amino group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.[8] This guide aims to provide a detailed technical foundation for the exploration of this specific derivative.

Physicochemical and Predicted Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₃N₃ | |

| Molecular Weight | 139.20 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar pyrazole amines.[10] |

| Boiling Point | ~230-250 °C (Predicted) | Extrapolated from similar structures.[11] |

| LogP | ~1.4 (Predicted) | [12] |

| pKa | ~5-6 (Predicted for the amine) | Typical for an N-methyl aniline analog. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility for small organic amines. |

| CAS Number | Not assigned | As of the latest search. |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyrazole synthesis methodologies.[13][14] A plausible and efficient route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile

-

To a stirred solution of malononitrile (1 equivalent) in triethyl orthoformate (3 equivalents), add a catalytic amount of acetic anhydride.

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to yield crude ethoxymethylenemalononitrile.

-

Dissolve the crude intermediate in ethanol.

-

Add isopropylhydrazine (1 equivalent) dropwise at room temperature.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Synthesis of 4-(Aminomethyl)-1-isopropyl-1H-pyrazole

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous THF.

-

Add a solution of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile (1 equivalent) in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

-

Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl pyrazole.

Step 3: Synthesis of this compound

-

Dissolve the crude 4-(aminomethyl)-1-isopropyl-1H-pyrazole (1 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.

-

Add ethyl chloroformate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the carbamate intermediate.

-

Reduce the carbamate intermediate using LiAlH₄ in THF as described in Step 2.

-

After workup and purification by column chromatography (silica gel, gradient elution with dichloromethane/methanol), this compound is obtained.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.[15] The following data are predicted based on the structure and known spectral data of similar pyrazole derivatives.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole H-3 | ~7.5 | s | - | 1H |

| Pyrazole H-5 | ~7.4 | s | - | 1H |

| -CH(CH₃)₂ | ~4.4 | sept | ~6.7 | 1H |

| -NH-CH₃ | ~2.5 | s | - | 3H |

| -CH(CH₃)₂ | ~1.4 | d | ~6.7 | 6H |

| -NH- | ~1.5 (broad) | s | - | 1H |

¹³C NMR (100 MHz, CDCl₃):

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyrazole C-5 | ~138 |

| Pyrazole C-3 | ~129 |

| Pyrazole C-4 | ~115 |

| -CH(CH₃)₂ | ~49 |

| -NH-CH₃ | ~35 |

| -CH(CH₃)₂ | ~23 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch (secondary amine) |

| 2950-2980 | C-H stretch (aliphatic) |

| 1580-1620 | C=N, C=C stretch (pyrazole ring) |

| 1450-1490 | C-H bend (aliphatic) |

| 1100-1200 | C-N stretch |

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI)

-

Expected [M+H]⁺: 140.12

Potential Biological Activity and Applications

The structural features of this compound suggest several potential avenues for biological activity, making it an attractive candidate for drug discovery programs.

Caption: Relationship between the core scaffold, its properties, and potential biological activities.

-

Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways.[7]

-

Anticancer: The pyrazole scaffold is prevalent in numerous kinase inhibitors used in oncology.[6] The 4-amino group can serve as a key interaction point within the ATP-binding pocket of various kinases.

-

Antimicrobial and Antifungal: Substituted pyrazoles have shown promising activity against a range of bacterial and fungal pathogens.[8][17][18] The overall lipophilicity and electronic nature of the molecule can be optimized to enhance cell wall penetration and target engagement.

-

Central Nervous System (CNS) Activity: The ability to modulate the physicochemical properties of pyrazole derivatives allows for the potential to cross the blood-brain barrier, opening possibilities for applications in neurodegenerative diseases or psychiatric disorders.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is amenable to further diversification. The rich history of the pyrazole scaffold in approved drugs and clinical candidates provides a strong rationale for the investigation of this and related derivatives for a multitude of therapeutic targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this promising compound.

References

- Smolecule. 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine.

- Future Medicinal Chemistry. "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery".

- Sigma-Aldrich. N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine.

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- PubMed Central. "Pyrazole: an emerging privileged scaffold in drug discovery". (2023-11-07).

- MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

- PubMed Central. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics".

- ChemicalBook. n-[(1-methyl-1h-pyrazol-4-yl)methyl]propan-2-amine.

- Arctom. CAS NO. 1153754-24-5 | 1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine.

- Sigma-Aldrich. N-[(1-ethyl-1H-pyrazol-4-yl)methyl]propan-2-amine.

- Amadis Chemical. N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine.

- CymitQuimica. 2-Methyl-n-[(1-methyl-1h-pyrazol-4-yl)methyl]propan-1-amine.

- AKSci. 1015846-23-7 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine.

- ChemicalBook. N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPAN-2-AMINE.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- PubChem. 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine.

- ChemScene. 1-Isopropyl-5-methyl-1h-pyrazol-4-amine.

- BLDpharm. 1-Isopropyl-N-((1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl)-3-methyl-1H-pyrazol-4-amine hydrochloride.

- Benchchem. Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.

- Zeitschrift für Naturforschung. "Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles".

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024-06-11).

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

-

Benchchem. amine. Available from:

- PubMed Central. "Current status of pyrazole and its biological activities".

- ResearchGate. Synthesis and biological activity of a new class of enaminonitrile pyrazole.

- AKSci. 1698791-34-2 N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine.

- Lab-Chemicals.Com. [(1-isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride.

- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05).

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- ResearchGate. Review on Synthesis of pyrazole and pyrazolines. (2025-08-06).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine [smolecule.com]

- 9. 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine | C7H13N3 | CID 15187834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-[(1-ethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | 1015845-79-0 [sigmaaldrich.com]

- 11. N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPAN-2-AMINE CAS#: 1015846-23-7 [m.chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pjoes.com [pjoes.com]

- 18. researchgate.net [researchgate.net]

"N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine" CAS number 933736-10-8

An In-Depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 933736-10-8): A Versatile Scaffold in Modern Drug Discovery

Abstract

This compound is a substituted aminopyrazole that represents a valuable, yet highly specific, building block for synthetic and medicinal chemistry. The pyrazole core is recognized as a "privileged scaffold" due to its prevalence in bioactive compounds, offering metabolic stability and versatile synthetic handles.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, a predictive spectroscopic profile, a plausible synthetic route, and its anticipated applications in drug discovery, particularly in the development of protein kinase inhibitors. The strategic placement of the isopropyl group at the N1 position and the N-methylamino group at the C4 position provides a unique combination of steric and electronic properties for targeted molecular design.

Introduction and Chemical Identity

The aminopyrazole framework is a cornerstone in the development of targeted therapeutics.[3][4][5] Molecules incorporating this heterocyclic system exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[4] Specifically, the 4-aminopyrazole moiety serves as a critical pharmacophore, often acting as a "hinge-binder" that mimics the adenine portion of ATP to form key hydrogen bond interactions within the active site of protein kinases.[6] this compound (CAS 933736-10-8) is a specific exemplar of this class, designed for use as a specialized intermediate in multi-step synthetic campaigns.

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 933736-10-8[7] |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| Canonical SMILES | CNCC1=CN(N=C1)C(C)C |

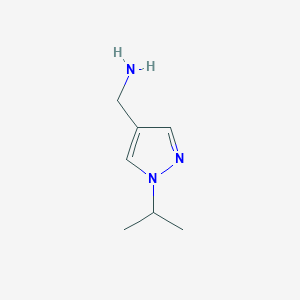

Structural Diagram

The structure features a pyrazole ring substituted at the N1 position with a bulky, lipophilic isopropyl group and at the C4 position with a secondary methylamine.

Physicochemical and Spectroscopic Profile (Predictive Analysis)

Experimental data for this specific compound is not widely published. The following profile is based on established principles of spectroscopy and the known behavior of analogous substituted pyrazoles.[8][9][10][11]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| XLogP3 | 0.9 - 1.3 | Calculated based on fragment contributions; moderate lipophilicity. |

| pKa (Conjugate Acid) | 4.5 - 5.5 | The pyrazole ring is weakly basic; the exocyclic amine is the primary basic center. |

| Boiling Point | ~200-230 °C | Estimated based on molecular weight and functional groups. |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water. | Typical for small amine-containing organic molecules. |

Spectroscopic Characterization

A robust spectroscopic analysis is essential for structure verification.[8]

| Technique | Expected Observations |

| ¹H NMR | ~7.4-7.6 ppm (s, 1H): Pyrazole C5-H. ~7.2-7.4 ppm (s, 1H): Pyrazole C3-H. ~4.4-4.6 ppm (septet, 1H): Isopropyl CH. ~3.0-3.5 ppm (br s, 1H): N-H proton. ~2.8-3.0 ppm (s, 3H): N-CH₃. ~1.4-1.5 ppm (d, 6H): Isopropyl CH₃. |

| ¹³C NMR | ~135-140 ppm: Pyrazole C5. ~125-130 ppm: Pyrazole C3. ~115-120 ppm: Pyrazole C4 (bearing the amino group). ~48-52 ppm: Isopropyl CH. ~30-35 ppm: N-CH₃. ~22-24 ppm: Isopropyl CH₃. |

| FT-IR (cm⁻¹) | 3300-3350: N-H stretch (secondary amine). 2950-2980: C-H stretch (aliphatic, sp³). ~3100: C-H stretch (aromatic-like, sp²). 1550-1600: C=N and C=C stretching of the pyrazole ring. |

| Mass Spec (EI) | m/z 139: Molecular ion (M⁺). m/z 124: [M-CH₃]⁺, loss of a methyl group. m/z 96: [M-C₃H₇]⁺, loss of the isopropyl group. |

Synthesis and Manufacturing

While multiple routes to 4-aminopyrazoles exist, a common and reliable strategy involves the functionalization of a pre-formed pyrazole ring.[12][13][14] A plausible, high-yield pathway would begin with the readily available 4-nitropyrazole.

Retrosynthetic Analysis

The synthesis can be logically disconnected to reveal accessible starting materials. The key steps are N-alkylation of a pyrazole, reduction of a nitro group, and a subsequent N-alkylation of the resulting amine.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-Nitro-1-(propan-2-yl)-1H-pyrazole This step involves the N-alkylation of 4-nitropyrazole. A Mitsunobu reaction or direct alkylation with an isopropyl halide under basic conditions are viable methods.[14]

-

To a solution of 4-nitropyrazole (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 2-iodopropane (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 4-nitro-1-(propan-2-yl)-1H-pyrazole.

Step 2: Synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-amine The reduction of the nitro group is a standard transformation. Catalytic hydrogenation is often preferred for its clean conversion and high yield.

-

Dissolve the 4-nitro-1-(propan-2-yl)-1H-pyrazole (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction until completion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 1-(propan-2-yl)-1H-pyrazol-4-amine.

Step 3: Synthesis of this compound The final N-methylation can be achieved via several methods, including reductive amination with formaldehyde.

-

Dissolve 1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq) in methanol.

-

Add aqueous formaldehyde (37% solution, 1.1 eq).

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 20 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by chromatography to yield the final product.

Chemical Reactivity and Applications in Drug Development

The true value of this molecule lies in its utility as a versatile intermediate. The secondary amine at the C4 position is a nucleophilic handle for building more complex structures.

Reactivity of the 4-Amino Group

The N-methylamino group can readily participate in several key bond-forming reactions essential for drug development:

-

Amide Coupling: Reaction with activated carboxylic acids (or acyl chlorides) and a coupling agent (e.g., HATU, EDC) to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to produce sulfonamides.[15]

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Role as a Key Building Block for Kinase Inhibitors

The pyrazole scaffold is a dominant feature in many FDA-approved protein kinase inhibitors (PKIs).[2][16][17] The 4-aminopyrazole motif is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The N1-isopropyl group can be used to probe deeper, often hydrophobic, pockets within the enzyme, enhancing both potency and selectivity. This compound is an ideal starting point for synthesizing libraries of potential inhibitors for targets such as JAK, B-raf, and Aurora kinases.[1][2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous aminopyrazoles can provide guidance.[18][19][20][21][22]

-

Hazard Identification: Aminopyrazoles are generally classified as irritants. They should be considered harmful if swallowed and capable of causing skin and serious eye irritation.[19][22]

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[19][22]

-

Avoid breathing dust or vapors. Minimize dust generation.

-

Wash hands thoroughly after handling.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[21]

-

Some aminopyrazoles are sensitive to air and light; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[21]

-

Conclusion

This compound, CAS 933736-10-8, is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its structure combines the privileged pyrazole scaffold with functional groups positioned for facile derivatization. While detailed experimental data on the compound itself is scarce, its value is clearly defined by the extensive and successful application of the 4-aminopyrazole motif in the development of targeted therapeutics. For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel, potent, and selective modulators of clinically relevant targets, particularly protein kinases.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

-

Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]

-

Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. (2022). Thieme Connect. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

-

Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. (2015). RSC Publishing. [Link]

-

Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2011). MDPI. [Link]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2007). ResearchGate. [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020). New Journal of Chemistry (RSC Publishing). [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]

-

Material Safety Data Sheet - 3-Aminopyrazole, 98%. (n.d.). Cole-Parmer. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Omega. [Link]

-

Recent developments in aminopyrazole chemistry. (2011). ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

-

SAFETY DATA SHEET - 3-Aminopyrazole. (2015). Fisher Scientific. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). OUCI. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). Archive ouverte HAL. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

-

N-Methyl-N-(propan-2-yl)propan-1-amine. (n.d.). PubChem. [Link]

-

Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]

-

Methods of synthesis and technology of drug manufacture N-aminopyrazoles (review). (n.d.). Semantic Scholar. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

-

1H-pyrazol-4-amine. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. parchem.com [parchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.ca [fishersci.ca]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and metabolic stability have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[2][3] This guide provides a comprehensive technical overview of a specific pyrazole derivative, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine .

Aimed at researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, structural elucidation, physicochemical properties, and potential applications of this compound. The methodologies presented are grounded in established chemical principles and supported by scientific literature, offering a practical framework for its preparation and utilization in a research setting.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyrazole ring substituted at the N1-position with an isopropyl group and at the C4-position with a secondary methylamino group. This specific arrangement of substituents influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol [4] |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found, though related structures exist. |

| Boiling Point | Estimated to be in the range of 230-250 °C |

| LogP | Estimated to be in the range of 1.0-1.5 |

| pKa | Estimated to be in the range of 4-5 for the pyrazole ring and 9-10 for the amino group |

Synthesis and Methodology

A robust and logical synthetic pathway is crucial for the reliable production of the target molecule. The proposed synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall workflow is depicted in the diagram below.

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole

The initial step involves the N-alkylation of 4-nitropyrazole with isopropanol. The Mitsunobu reaction is a reliable method for this transformation, offering mild conditions and good yields for the alkylation of pyrazoles.[5]

Protocol:

-

To a stirred solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add isopropanol (1.2 eq).

-

Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.

Step 2: Reduction to 1-Isopropyl-1H-pyrazol-4-amine

The nitro group of 1-isopropyl-4-nitro-1H-pyrazole is subsequently reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]

Protocol:

-

Dissolve 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 3-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 1-isopropyl-1H-pyrazol-4-amine, which can be used in the next step without further purification.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

The final step is the N-methylation of the primary amino group of 1-isopropyl-1H-pyrazol-4-amine. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.[7][8] This method is advantageous as it avoids the formation of quaternary ammonium salts.[9][10]

Protocol:

-

To a round-bottom flask, add 1-isopropyl-1H-pyrazol-4-amine (1.0 eq).

-

Add an excess of formic acid (e.g., 3.0 eq) followed by an excess of aqueous formaldehyde (37% solution, e.g., 3.0 eq).

-

Heat the reaction mixture to 80-100 °C for 4-8 hours. The evolution of carbon dioxide will be observed.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Structural Elucidation and Spectroscopic Data

¹H NMR Spectroscopy:

-

Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of δ 7.0-8.0 ppm.

-

Isopropyl Group: A septet for the CH proton around δ 4.0-4.5 ppm and a doublet for the two CH₃ groups around δ 1.2-1.5 ppm.

-

N-Methyl Group: A singlet for the N-CH₃ protons around δ 2.5-3.0 ppm.

-

NH Proton: A broad singlet for the NH proton, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy:

-

Pyrazole Carbons: Three distinct signals for the pyrazole ring carbons are expected in the aromatic region (δ 110-150 ppm).

-

Isopropyl Group: Signals for the CH and CH₃ carbons of the isopropyl group.

-

N-Methyl Carbon: A signal for the N-CH₃ carbon around δ 30-40 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected around 3300-3500 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the isopropyl and methyl groups will appear below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the pyrazole ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.20 g/mol ).

-

Characteristic fragmentation patterns would include the loss of a methyl group and cleavage of the isopropyl group.

Applications in Drug Discovery and Research

The this compound scaffold holds significant potential for applications in drug discovery and as a versatile building block in organic synthesis. The pyrazole core is a key feature in many FDA-approved drugs.[3]

-

Kinase Inhibitors: Substituted pyrazoles are well-known inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2] The specific substitution pattern of the target molecule could be explored for its potential to inhibit kinases involved in cell signaling pathways.

-

Antimicrobial and Anti-inflammatory Agents: Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[13] Further functionalization of the amino group could lead to novel compounds with enhanced therapeutic potential.

-

Chemical Probes and Research Tools: As a functionalized heterocyclic compound, it can serve as a valuable intermediate for the synthesis of more complex molecules and chemical probes to investigate biological processes.

Conclusion

This technical guide provides a comprehensive overview of this compound, a molecule of interest for chemical and pharmaceutical research. The detailed synthetic protocols, predicted physicochemical and spectroscopic properties, and discussion of potential applications offer a solid foundation for scientists and researchers working in the field of medicinal chemistry and drug development. The methodologies described herein are designed to be robust and reproducible, facilitating the synthesis and further investigation of this promising pyrazole derivative.

References

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

-

Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

-

Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine - Nepal Journals Online. (n.d.). Retrieved January 11, 2026, from [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. (n.d.). Retrieved January 11, 2026, from [Link]

-

Eschweiler-Clarke Reaction - YouTube. (2022). Retrieved January 11, 2026, from [Link]

-

Eschweiler-Clarke reaction - Name-Reaction.com. (n.d.). Retrieved January 11, 2026, from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4- yl)benzenamine fluorescent dye for protein binding - Growing Science. (n.d.). Retrieved January 11, 2026, from [Link]

-

1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

-

N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (2025). PubMed Central. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

(1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine | C12H15N3 | CID 18525877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. name-reaction.com [name-reaction.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine [smolecule.com]

An In-Depth Technical Guide to the Synthesis Precursors of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

This guide provides a comprehensive overview of the synthetic pathways for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole of interest to researchers and professionals in drug development. We will explore two primary, robust synthetic routes, offering a comparative analysis to inform precursor selection and methodological design. This document is structured to provide not just procedural steps, but also the underlying chemical logic, ensuring a deep understanding of the synthetic strategy.

Introduction

This compound is a bespoke heterocyclic amine with potential applications in medicinal chemistry. The strategic placement of its substituents—an isopropyl group at the N1 position, a methyl group on the 4-amino moiety—necessitates a carefully planned synthetic approach. This guide will dissect two efficacious routes to this target molecule, each commencing from readily available starting materials.

Route 1 embarks from the versatile and commercially available 4-nitropyrazole. This pathway hinges on a sequential N-alkylation followed by nitro group reduction and a final, selective N-methylation of the exocyclic amine.

Route 2 presents an alternative strategy commencing with the synthesis of 1-isopropyl-1H-pyrazole. Subsequent functionalization of the C4 position via Vilsmeier-Haack formylation furnishes a key aldehyde intermediate, which is then converted to the target amine through reductive amination.

Both routes will be detailed with step-by-step protocols, supported by mechanistic insights and comparative data to aid in your synthetic endeavors.

Route 1: The Nitropyrazole Pathway

This synthetic approach leverages the electron-withdrawing nature of the nitro group to direct the initial N-alkylation and then utilizes its facile reduction to an amine.

Step 1: Synthesis of 1-(propan-2-yl)-4-nitro-1H-pyrazole

The initial step involves the regioselective N-alkylation of 4-nitropyrazole with an isopropyl source. The Mitsunobu reaction is a reliable method for this transformation, offering mild conditions and good yields[1].

Experimental Protocol:

-

To a stirred solution of 4-nitropyrazole (1.0 eq.), triphenylphosphine (1.5 eq.), and propan-2-ol (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(propan-2-yl)-4-nitro-1H-pyrazole.

Causality of Experimental Choices:

-

The Mitsunobu reaction is chosen for its ability to effect N-alkylation of acidic N-H bonds under mild, neutral conditions, thus avoiding potential side reactions that might occur under strongly basic conditions.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the azodicarboxylate reagent.

Step 2: Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine

The nitro group of 1-(propan-2-yl)-4-nitro-1H-pyrazole is readily reduced to the corresponding amine via catalytic hydrogenation.

Experimental Protocol:

-

Dissolve 1-(propan-2-yl)-4-nitro-1H-pyrazole (1.0 eq.) in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 1-(propan-2-yl)-1H-pyrazol-4-amine.

Causality of Experimental Choices:

-

Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups, typically providing high yields and avoiding the use of stoichiometric metal reductants.

Step 3: Selective N-Methylation of 1-(propan-2-yl)-1H-pyrazol-4-amine

This final step presents a selectivity challenge: methylation can occur at the exocyclic 4-amino group or the N2 position of the pyrazole ring. To ensure methylation at the desired amino group, a protecting group strategy is advisable.

Experimental Protocol:

-

Protection of the 4-amino group: React 1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq.) with di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the presence of a base like triethylamine or in a solvent such as dichloromethane or THF to form the Boc-protected amine.

-

N-methylation: To a solution of the Boc-protected pyrazole in an anhydrous aprotic solvent like THF, add a strong base such as sodium hydride (NaH) (1.1 eq.) at 0 °C. After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq.) and allow the reaction to proceed at room temperature.

-

Deprotection: Once the N-methylation is complete (monitored by TLC), quench the reaction carefully with water. Extract the product and treat it with an acid such as trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound.

-

Purify by column chromatography if necessary.

Causality of Experimental Choices:

-

The Boc group is an excellent choice for protecting amines as it is stable to many reaction conditions but can be easily removed under acidic conditions[2].

-

The use of a strong base like NaH ensures the deprotonation of the protected amine, facilitating the subsequent nucleophilic attack on methyl iodide.

Diagram of Route 1:

Caption: Synthetic pathway for Route 1.

Route 2: The Formylation Pathway

This alternative route builds the desired functionality around a pre-formed 1-isopropyl-1H-pyrazole core.

Step 1: Synthesis of 1-isopropyl-1H-pyrazole

The starting material can be synthesized by the condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent[3][4]. A common method involves the reaction with 1,1,3,3-tetramethoxypropane.

Experimental Protocol:

-

To a solution of isopropylhydrazine hydrochloride (1.0 eq.) in a suitable solvent like ethanol, add a base such as sodium ethoxide to liberate the free hydrazine.

-

Add 1,1,3,3-tetramethoxypropane (1.0 eq.) and an acid catalyst (e.g., a catalytic amount of HCl).

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After completion, cool the mixture, neutralize, and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent and purify by distillation or column chromatography.

Causality of Experimental Choices:

-

The condensation of a hydrazine with a 1,3-dicarbonyl equivalent is a classic and efficient method for the formation of the pyrazole ring, known as the Knorr pyrazole synthesis[5].

Step 2: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like 1-substituted pyrazoles at the C4 position[6][7][8][9][10].

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3-5 eq.) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5-2.5 eq.) dropwise, maintaining the temperature below 10 °C, to form the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add a solution of 1-isopropyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-isopropyl-1H-pyrazole-4-carbaldehyde[6].

Causality of Experimental Choices:

-

The Vilsmeier-Haack reaction is regioselective for the C4 position of 1-substituted pyrazoles due to the electronic properties of the pyrazole ring.

-

Anhydrous conditions are critical to prevent the decomposition of the moisture-sensitive Vilsmeier reagent.

Step 3: Reductive Amination to this compound

The final step involves the reductive amination of the aldehyde with methylamine. This is a robust and high-yielding transformation[11].

Experimental Protocol:

-

To a solution of 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) and methylamine hydrochloride (1.5 eq.) in a solvent such as methanol or 1,2-dichloroethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the final product by column chromatography if necessary.

Causality of Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent for imines formed in situ, making it ideal for reductive amination reactions. It is more tolerant of acidic conditions that can be present when using an amine salt.

Diagram of Route 2:

Caption: Synthetic pathway for Route 2.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Nitropyrazole Pathway | Route 2: Formylation Pathway |

| Starting Materials | 4-Nitropyrazole (commercially available) | Isopropylhydrazine (can be prepared or purchased) |

| Number of Steps | 3 (potentially 4 with protection) | 3 |

| Key Reactions | Mitsunobu reaction, Catalytic hydrogenation, N-methylation | Pyrazole formation, Vilsmeier-Haack formylation, Reductive amination |

| Potential Challenges | Selective N-methylation of the exocyclic amine | Handling of POCl₃, potential for side reactions in Vilsmeier-Haack |

| Overall Yield | Moderate to good, dependent on selectivity of methylation | Generally good to high |

Conclusion

Both synthetic routes presented in this guide offer viable and robust pathways to this compound. The choice between the two will likely depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher. Route 2, the formylation pathway, may be more direct and potentially higher yielding, while Route 1 offers a different set of precursors and reaction types that may be more suitable in certain laboratory settings. By understanding the underlying principles of each step, researchers can confidently select and execute the synthesis of this and other similarly substituted pyrazole derivatives.

References

-

El-faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 13(2), 29. [Link]

-

Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

- Google Patents. (1983).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

ResearchGate. (2009). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]

-

Kumar, V., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Royal Society of Chemistry. (n.d.). 4. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 356-361. [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

ResearchGate. (2012). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

- Google Patents. (1980).

-

Royal Society of Chemistry. (2017). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 133-135). [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

National Center for Biotechnology Information. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3192. [Link]

-

ResearchGate. (2016). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

ResearchGate. (2006). Selective Ring N-Protection of Aminopyrazoles. [Link]

-

SWGDRUG. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]

-

Thieme. (2014). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

Chemical Shifts. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[13C NMR]. [Link]

-

ResearchGate. (2021). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

Sources

- 1. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. ineosopen.org [ineosopen.org]

An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this guide establishes its identity and then draws upon extensive research into its structural isomers and the broader class of substituted aminopyrazoles to infer potential synthetic routes, physicochemical properties, and biological applications. By presenting a comparative analysis with close analogs, this document offers researchers and scientists a valuable resource for understanding and exploring the potential of this and related chemical scaffolds.

Introduction to Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of bioactive molecules. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3] The functionalization of the pyrazole ring with various substituents, such as amino groups, allows for the fine-tuning of a compound's physicochemical properties and biological activity, making aminopyrazoles a particularly versatile and valuable framework in drug discovery.[3][4]

Nomenclature and Identification

The precise identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is This compound .

Table 1: Compound Identification

| IUPAC Name | This compound |

| Synonyms | N-Methyl-1-isopropyl-1H-pyrazol-4-amine |

| CAS Number | 933736-10-8[2] |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

It is crucial to distinguish this compound from its isomers, as subtle changes in substituent placement can significantly impact its chemical and biological properties. A key isomer is 1-isopropyl-1H-pyrazol-4-amine (CAS 97421-16-4), where the methyl group is absent from the amine, and the isopropyl group is attached to the pyrazole ring.[5][6]

Figure 1: Comparison of the chemical structures of this compound and its isomer, 1-isopropyl-1H-pyrazol-4-amine.

Synthesis Strategies

A common and effective method for the preparation of 4-aminopyrazoles involves the reduction of a corresponding 4-nitropyrazole precursor. This approach is documented for the synthesis of the related compound, 4-amino-1-isopropyl-1H-pyrazole.[5]

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a multi-step process, outlined below.

Figure 2: A proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocols (Inferred)

The following protocols are based on the synthesis of analogous compounds and represent a starting point for the development of a robust synthesis for this compound.

Step 1: Synthesis of 1-isopropyl-1H-pyrazol-4-amine (Intermediate)

This protocol is adapted from the known synthesis of 4-amino-1-isopropyl-1H-pyrazole.[5]

-

Reaction Setup: To a solution of 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in methanol, add palladium on carbon (10% w/w).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-isopropyl-1H-pyrazol-4-amine.

Step 2: N-Methylation of 1-isopropyl-1H-pyrazol-4-amine

This is a standard reductive amination procedure.

-

Reaction Setup: Dissolve 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

-

Reagent Addition: Add formaldehyde (1.1 eq) to the solution, followed by the portion-wise addition of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Quenching: Carefully quench the reaction with water.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Physicochemical Properties (Predicted)

Directly measured physicochemical properties for this compound are not available. However, we can infer some properties based on its structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Physical State | Liquid or low-melting solid | Similar substituted aminopyrazoles are often liquids or low-melting solids at room temperature. |

| Boiling Point | > 200 °C | The related compound 4-amino-1-isopropyl-1H-pyrazole has a predicted boiling point of 234.2 °C.[5] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water. | The presence of the hydrocarbon groups (isopropyl, methyl) suggests good solubility in organic solvents. |

| pKa | Estimated between 4-6 | The 4-amino group is expected to be basic. The pKa of 4-amino-1-isopropyl-1H-pyrazole is predicted to be around 3.74.[5] |

Potential Applications in Drug Development

Substituted 4-aminopyrazoles are a class of compounds with significant potential in drug discovery, particularly as inhibitors of protein kinases.[7] The Janus kinase (JAK) family of enzymes, which are crucial in cytokine signaling pathways, are prominent targets for 4-aminopyrazole derivatives in the treatment of cancers and inflammatory diseases.[7]

While no specific biological activity has been reported for this compound, its structural similarity to known bioactive molecules suggests it could be a valuable building block or a candidate for screening in various therapeutic areas. The N-methyl group, in comparison to an unsubstituted amine, can alter properties such as:

-

Lipophilicity: Potentially increasing cell membrane permeability.

-

Metabolic Stability: The methyl group may block sites of metabolism.

-

Binding Interactions: The steric and electronic profile of the binding pocket interaction can be modified.

Conclusion

This compound (CAS 933736-10-8) is a distinct chemical entity within the broader class of substituted aminopyrazoles. While direct experimental data for this compound is scarce, this guide has provided a framework for its identification, proposed a viable synthetic route, and inferred its likely physicochemical properties. By leveraging the extensive knowledge base of pyrazole chemistry and the biological activities of related compounds, researchers can better appreciate the potential of this molecule as a scaffold in the design and development of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.

References

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link][1]

-

Cimino, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link][3][4]

-

Gomes, P. A. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4609. [Link]

-

ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

-

Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1013-1018. [Link][7]

-

National Center for Biotechnology Information. Synthesis, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-AMINO-1-ISOPROPYL-1H-PYRAZOLE CAS#: 97421-16-4 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Physicochemical Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of the novel heterocyclic compound, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. Given the scarcity of direct literature on this specific molecule, this document synthesizes information from analogous N-substituted 4-aminopyrazoles to forecast its characteristics and potential utility, particularly for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic route, discusses expected reactivity, and explores potential applications grounded in the well-established medicinal chemistry of the pyrazole scaffold.[1][2][3][4]

Molecular Structure and Identification

This compound is a tetra-substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is functionalized with an isopropyl group at the N1 position, a methylamino group at the C4 position.

dot

Caption: Chemical Structure of this compound

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.

| Property | Predicted Value | Rationale / Comparative Data Source |

| Molecular Formula | C₇H₁₃N₃ | Derived from structure |

| Molecular Weight | 139.20 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow solid or oil | Aminopyrazoles are often crystalline solids or oils.[5] |

| Melting Point (°C) | 60 - 90 | The melting point of 4-aminopyrazole is 77-82 °C.[5] Alkyl substitution may alter this. |

| Boiling Point (°C) | > 200 | N-alkylated aminopyrazoles generally have boiling points above 200°C. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Limited solubility in water. | The alkyl groups increase lipophilicity. |

| pKa (Conjugate Acid) | 4.0 - 6.0 | The amino group at the C4 position is basic. |

Proposed Synthesis Pathway

A practical, two-step synthetic route to this compound can be proposed, commencing from commercially available 4-nitropyrazole. This strategy offers a reliable method for introducing the N-alkyl substituents.[6]

dot dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

// Nodes start [label="4-Nitropyrazole\n+ Isopropanol"]; mitsunobu [label="Mitsunobu Reaction\n(DIAD, PPh₃, THF)"]; intermediate [label="1-(propan-2-yl)-4-nitro-1H-pyrazole"]; reduction [label="Catalytic Hydrogenation\n(H₂, Pd/C, Methanol)"]; product1 [label="1-(propan-2-yl)-1H-pyrazol-4-amine"]; methylation [label="Reductive Amination\n(Formaldehyde, NaBH(OAc)₃)"]; final_product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> mitsunobu; mitsunobu -> intermediate; intermediate -> reduction; reduction -> product1; product1 -> methylation; methylation -> final_product; }

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allresearchjournal.com [allresearchjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 5. 4-氨基-1H-吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Structural Inquiry into Potential Biological Activities

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved therapeutic agents and its broad spectrum of biological activities.[1][2] This guide focuses on the specific, yet under-characterized molecule, N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine . While direct pharmacological data for this compound is not extensively documented, its structural architecture—a substituted 4-aminopyrazole—allows for a robust, data-driven inference of its potential biological activities. By analyzing structure-activity relationships (SAR) from closely related analogues, we can construct a compelling hypothesis for its therapeutic potential, primarily as a modulator of protein kinases, and outline a clear experimental path for validation. This document serves as a foundational whitepaper, blending established principles of pyrazole pharmacology with predictive insights to guide future research and development efforts.

Introduction and Molecular Profile

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with various biological targets.[4] Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting activities.[5][6][7]

The subject of this guide, this compound, belongs to the aminopyrazole class, a group particularly rich in bioactive compounds.[3] Its specific substitution pattern suggests a tailored profile that warrants investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₁₃N₃ | [8] |

| Molecular Weight | 139.20 g/mol | [8] |

| CAS Number | 185340-52-1 | - |

| Predicted XLogP3 | 1.4 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

Structural Rationale for Investigation

The therapeutic potential of this molecule can be inferred by dissecting its core components. Each substitution on the pyrazole ring is a deliberate modification that influences its pharmacokinetic and pharmacodynamic properties.

-

1H-Pyrazol-4-amine Core: The 4-aminopyrazole (4-AP) scaffold is a known pharmacophore. The position of the amino group is critical; for instance, 4-APs have been investigated for anticonvulsant properties, while 5-aminopyrazoles are extensively reported as potent kinase inhibitors.[3] However, the fundamental ability of the pyrazole-amine motif to engage with enzyme active sites is a shared trait.

-

N1-Isopropyl Substitution: The bulky, lipophilic isopropyl group at the N1 position is crucial. It sterically influences the orientation of the molecule within a binding pocket and enhances membrane permeability compared to an unsubstituted pyrazole. This modification often improves oral bioavailability and metabolic stability.

-

N4-Methyl Group: The methylation of the exocyclic amine transforms it into a secondary amine. This change alters its hydrogen bonding capacity and basicity compared to a primary amine, which can fine-tune target selectivity and reduce off-target effects.

Caption: Pyrazole core as a kinase hinge-binder.

Potential Kinase Targets

Based on SAR of related pyrazole structures, several kinase families are plausible targets:

-

p38 MAP Kinase: A key regulator of pro-inflammatory cytokine production. Many pyrazole-based inhibitors have been developed to target p38 for treating inflammatory diseases. [3][9][10]* Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are major targets in oncology. The aminopyrazole motif is a core component of several potent CDK inhibitors. [11]* Akt/PKB Kinase: A crucial node in the PI3K/AKT signaling pathway, which governs cell survival and proliferation. Pyrazole-based Akt inhibitors are actively pursued as anticancer agents. [12]

Proposed Pharmacological Investigation Workflow

To validate the inferred biological activities, a tiered screening approach is recommended. This section provides actionable, high-level protocols for initial in vitro assessment.

Primary Investigation: Anticancer Activity

Hypothesis: this compound exhibits cytotoxic activity against human cancer cell lines by inhibiting proliferation.

Rationale: The predicted activity against protein kinases, many of which are oncogenic drivers, provides a strong basis for this hypothesis. [7][13]

Caption: Workflow for in vitro cytotoxicity screening.

Experimental Protocol: Cell Viability (IC₅₀ Determination)

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung, HCT116 colon, MCF-7 breast) into 96-well, clear-bottom white plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium.

-

Treatment: Remove the medium from the cell plates and add 100 µL of the diluted compound solutions (including a vehicle control, DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Viability Assessment: Equilibrate the plates to room temperature. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus log[concentration] and fit a four-parameter logistic curve to determine the IC₅₀ value.

Secondary Investigation: Anti-inflammatory Activity

Hypothesis: The compound inhibits the production of pro-inflammatory cytokines in immune cells.

Rationale: Inhibition of kinases like p38 MAPK directly blocks the signaling cascade that leads to the transcription and release of cytokines such as TNF-α and IL-6. [6][14] Experimental Protocol: Cytokine Release Assay (ELISA)

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated with PMA) in 24-well plates.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (or vehicle control) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

-

Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

Synthetic Strategy

The synthesis of N-substituted pyrazoles is well-established in chemical literature. A plausible and efficient route would involve a cyclocondensation reaction, which is a hallmark of pyrazole synthesis. [15][16][17]

Caption: Plausible synthetic workflow for the target compound.

Synthetic Outline:

-